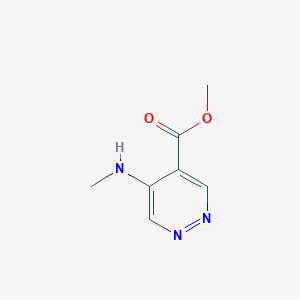

Methyl 5-(methylamino)pyridazine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-(methylamino)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-8-6-4-10-9-3-5(6)7(11)12-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTNCIZJQHCHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=NC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Physical Properties

Methyl 5-(methylamino)pyridazine-4-carboxylate contains a pyridazine core with a methylamino substituent at position 5 and a methyl carboxylate group at position 4. The compound exhibits the following properties:

The compound's structural features, including a pyridazine heterocycle, a secondary amine group, and a carboxylate ester, influence its reactivity patterns and dictate the synthetic approaches discussed in this analysis.

General Synthetic Strategies

Several strategic approaches can be employed for the synthesis of this compound, each offering distinct advantages depending on starting material availability, equipment constraints, and scale requirements.

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be prepared through several disconnection approaches:

- Introduction of the methylamino group to methyl pyridazine-4-carboxylate with an appropriate leaving group at position 5

- Methylation of the amino group in methyl 5-aminopyridazine-4-carboxylate

- Esterification of 5-(methylamino)pyridazine-4-carboxylic acid

- Formation of the pyridazine core with appropriate substituents already in place

Each approach presents unique challenges and opportunities, which will be explored in detail in the subsequent sections.

Nucleophilic Substitution Approach

Halogen Displacement Method

One of the most direct routes to this compound involves nucleophilic aromatic substitution of a halogen-substituted precursor with methylamine.

Starting Materials and Reagents

| Reagent | Role | Quantity |

|---|---|---|

| Methyl 5-chloropyridazine-4-carboxylate | Substrate | 1 equivalent |

| Methylamine (40% aqueous solution or 2M in THF) | Nucleophile | 3-5 equivalents |

| Polar aprotic solvent (DMF, DMSO, or THF) | Reaction medium | - |

| Base (K₂CO₃, Et₃N, or DIPEA) | Acid scavenger | 1.5-2 equivalents |

Reaction Conditions

The reaction typically proceeds under the following conditions:

- Combine methyl 5-chloropyridazine-4-carboxylate with the chosen solvent (DMF, DMSO, or THF) in a suitable reaction vessel

- Add base (K₂CO₃, Et₃N, or DIPEA) to scavenge HCl generated during the reaction

- Add methylamine solution (either 40% aqueous solution or 2M in THF)

- Heat the mixture at 50-80°C for 8-24 hours

- Monitor reaction progress by TLC or HPLC

This method mirrors similar nucleophilic aromatic substitution procedures described for related heterocyclic compounds, such as the synthesis of 2-(methylamino)-5-nitropyridine reported in the literature.

Mechanism and Considerations

The reaction proceeds through a typical SNAr mechanism, facilitated by the electron-deficient nature of the pyridazine ring. The chlorine at position 5 serves as a leaving group, and its reactivity is enhanced by the electron-withdrawing carboxylate group at position 4. The nucleophilic attack by methylamine occurs preferentially at position 5 due to this activation pattern.

Potential side reactions include:

- Ester hydrolysis under basic conditions

- Bis-substitution if more reactive leaving groups are employed

- Decomposition under harsh conditions

Yield and Purification

Expected yields range from 65-85% depending on reaction conditions and substrate purity. The product can be isolated through the following procedure:

- Dilute the reaction mixture with ethyl acetate

- Wash with water and brine

- Dry the organic layer over anhydrous Na₂SO₄

- Remove solvent under reduced pressure

- Purify by column chromatography (typically using a gradient of hexane:ethyl acetate)

- Recrystallize from an appropriate solvent system if necessary

N-Methylation Approach

Selective Methylation of 5-Aminopyridazine-4-carboxylate

An alternative approach involves the selective N-methylation of methyl 5-aminopyridazine-4-carboxylate.

Reagents and Materials

| Reagent | Role | Quantity |

|---|---|---|

| Methyl 5-aminopyridazine-4-carboxylate | Substrate | 1 equivalent |

| Methylating agent (CH₃I, (CH₃)₂SO₄, or formaldehyde/NaBH₃CN) | Methylating agent | 1.1-1.5 equivalents |

| Base (K₂CO₃, NaH, or Et₃N) | Base | 1.5-2 equivalents |

| Solvent (DMF, acetonitrile, or THF) | Reaction medium | - |

Reaction Conditions

Different methylation strategies can be employed:

Direct Alkylation

- Dissolve methyl 5-aminopyridazine-4-carboxylate in anhydrous DMF or acetonitrile

- Add base (K₂CO₃ or NaH) at 0-5°C

- Add methylating agent (CH₃I or (CH₃)₂SO₄) dropwise

- Allow the reaction to warm to room temperature and stir for 4-12 hours

- Monitor reaction progress by TLC

Reductive Amination

- Dissolve methyl 5-aminopyridazine-4-carboxylate in methanol or THF

- Add formaldehyde (37% aqueous solution, 1.2-2 equivalents)

- Stir for 1-2 hours to form the imine

- Add sodium cyanoborohydride (1.5-2 equivalents) portionwise

- Maintain pH 6-7 with acetic acid if necessary

- Stir for 4-12 hours at room temperature

- Monitor reaction progress by TLC

Selectivity Considerations

A critical challenge in this approach is achieving selective mono-methylation. Potential issues include:

- Formation of dimethylated products

- Incomplete conversion

- Competing N- vs. O-methylation

To enhance selectivity, several strategies can be employed:

- Controlled addition of methylating agent

- Lowered reaction temperature

- Use of bulky bases

- Carefully optimized reagent ratios

Yield and Purification

Expected yields for this approach range from 55-75%, depending on the specific conditions employed. Purification typically involves:

- Quench the reaction with water

- Extract with ethyl acetate or dichloromethane

- Wash organic layer with water and brine

- Dry over anhydrous Na₂SO₄

- Concentrate under reduced pressure

- Purify by column chromatography

- Recrystallize if necessary

Functional Group Modification Approach

From 5-(Methylamino)pyridazine-4-carboxylic Acid

This approach involves esterification of 5-(methylamino)pyridazine-4-carboxylic acid to yield the target methyl ester.

Reagents and Materials

| Reagent | Role | Quantity |

|---|---|---|

| 5-(Methylamino)pyridazine-4-carboxylic acid | Substrate | 1 equivalent |

| Methanol | Solvent/Reagent | Excess |

| Acid catalyst (H₂SO₄, HCl, or p-TsOH) or SOCl₂ | Catalyst/Activating agent | 0.1-1 equivalent (catalyst) or 1.1-1.5 equivalents (SOCl₂) |

| Molecular sieves (optional) | Water scavenger | - |

Reaction Conditions

Fischer Esterification

- Combine 5-(methylamino)pyridazine-4-carboxylic acid with methanol

- Add acid catalyst (H₂SO₄, HCl, or p-TsOH)

- Add molecular sieves if available to remove water

- Heat at reflux for 6-24 hours

- Monitor reaction progress

Via Acid Chloride

- Suspend 5-(methylamino)pyridazine-4-carboxylic acid in dichloromethane or toluene

- Add thionyl chloride dropwise at 0-5°C

- Warm to room temperature and stir for 2-4 hours

- Remove excess thionyl chloride under reduced pressure

- Add methanol and pyridine at 0-5°C

- Warm to room temperature and stir for 2-4 hours

Similar procedures have been documented for the esterification of related heterocyclic carboxylic acids, such as in the synthesis of methyl 5-aminopyrazole-4-carboxylates described in the literature.

Mechanism Considerations

The Fischer esterification proceeds through acid-catalyzed activation of the carboxylic acid, followed by nucleophilic attack by methanol. The acid chloride method involves formation of a highly reactive acyl chloride intermediate, which readily reacts with methanol.

A key consideration is the protection of the methylamino group during these transformations, as it can potentially react with the activated carboxylic acid or be protonated under acidic conditions.

Yield and Purification

Expected yields range from 70-90% for the acid chloride method and 60-80% for Fischer esterification. Purification typically involves:

- Neutralize the reaction mixture with saturated NaHCO₃ solution

- Extract with ethyl acetate or dichloromethane

- Wash with water and brine

- Dry over anhydrous Na₂SO₄

- Concentrate under reduced pressure

- Purify by column chromatography or recrystallization

De Novo Pyridazine Ring Construction

Cyclocondensation Approach

A more convergent approach involves the construction of the pyridazine ring with the required substituents already in place.

Reagents and Materials

| Reagent | Role | Quantity |

|---|---|---|

| Appropriately substituted 1,4-dicarbonyl compound | Substrate | 1 equivalent |

| Methylhydrazine | Nucleophile/Ring closure | 1.1-1.5 equivalents |

| Acid catalyst | Catalyst | Catalytic amount |

| Solvent (ethanol, acetic acid, or toluene) | Reaction medium | - |

Reaction Conditions

- Combine the 1,4-dicarbonyl precursor with the selected solvent

- Add acid catalyst

- Add methylhydrazine dropwise at controlled temperature

- Heat the reaction mixture at reflux for 4-12 hours

- Monitor reaction progress by TLC

This approach draws parallels to methods employed in the synthesis of pyrazole derivatives, such as those described for methyl 5-aminopyrazole-4-carboxylates used in the preparation of pyrazolo[3,4-d]pyrimidin-4-ones.

Mechanism and Considerations

The reaction proceeds through initial nucleophilic attack by methylhydrazine on one of the carbonyl groups, followed by cyclization onto the second carbonyl. Subsequent dehydration yields the pyridazine ring.

Critical considerations include:

- Regioselectivity of the initial nucleophilic attack

- Control of oxidation state in the final product

- Potential competitive reactions of the methylhydrazine

Yield and Purification

Expected yields for this approach typically range from 40-70%, depending on the specific substrates and conditions employed. Purification generally involves:

- Cool the reaction mixture

- Filter any precipitated product

- Concentrate the filtrate if necessary

- Purify by column chromatography

- Recrystallize to obtain pure product

Optimization of Reaction Conditions

Temperature Effects

Temperature plays a crucial role in the preparation of this compound, particularly for controlling selectivity and minimizing side reactions.

| Method | Optimal Temperature Range | Critical Considerations |

|---|---|---|

| Nucleophilic Substitution | 50-80°C | Higher temperatures accelerate reaction but may promote side reactions |

| N-Methylation | 0-25°C | Lower temperatures enhance selectivity for mono-methylation |

| Esterification | 60-80°C | Sufficient temperature needed to overcome activation energy |

| Ring Construction | 80-120°C | Higher temperatures typically required for ring closure |

The temperature should be carefully controlled to balance reaction rate and selectivity, with heating or cooling as appropriate for each specific transformation.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and selectivity:

| Solvent | Advantages | Disadvantages | Recommended Methods |

|---|---|---|---|

| DMF/DMSO | High solubility, promotes nucleophilic substitution | Difficult to remove, high boiling point | Nucleophilic substitution, N-methylation |

| THF | Moderately polar, easy to remove | Limited high-temperature applications | N-methylation, reductive amination |

| Alcohols (MeOH, EtOH) | Protic, promotes esterification | May cause transesterification | Esterification, ring construction |

| Toluene | High boiling point, water removal via azeotrope | Limited solubility for polar compounds | Esterification via acid chloride |

| Acetonitrile | Moderately polar, easy to remove | Moderate solvating power | N-methylation |

Catalysts and Additives

Various catalysts and additives can enhance reaction efficiency:

| Catalyst/Additive | Function | Applicable Methods |

|---|---|---|

| Lewis acids (ZnCl₂, AlCl₃) | Activation of carbonyl groups | Esterification, ring construction |

| Phase transfer catalysts (TBAB, TBAI) | Enhances nucleophilicity | Nucleophilic substitution, N-methylation |

| Molecular sieves | Water removal | Esterification, reductive amination |

| DMAP | Nucleophilic catalyst | Esterification |

| Copper catalysts | Promotes C-N bond formation | Alternative routes for introducing methylamino group |

Purification Strategies

Crystallization Techniques

Crystallization is often the preferred method for obtaining high-purity this compound:

| Solvent System | Advantages | Considerations |

|---|---|---|

| Ethanol/Water | Good solubility differentiation, common solvents | Temperature control critical |

| Ethyl Acetate/Hexane | Effective for removing non-polar impurities | May require multiple recrystallizations |

| Methanol/Diethyl Ether | Often yields high purity | Volatile solvents, safety considerations |

| Dichloromethane/Hexane | Good for oily or amorphous products | Environmental considerations |

The crystallization process typically involves:

- Dissolving the crude product in a minimum amount of hot solvent

- Filtering the hot solution to remove insoluble impurities

- Cooling slowly to promote crystal formation

- Collecting crystals by filtration

- Washing with cold solvent

- Drying under vacuum

Chromatographic Methods

For difficult-to-separate mixtures, chromatographic techniques are essential:

| Technique | Mobile Phase | Advantages | Limitations |

|---|---|---|---|

| Silica gel column | Gradient of Hexane/Ethyl Acetate | Widely applicable, good separation | Time-consuming, solvent-intensive |

| Prep HPLC | Gradient of Water/Acetonitrile with buffer | High resolution | Equipment intensive, limited scale |

| Flash chromatography | Optimized gradient of DCM/MeOH | Rapid, efficient | May require optimization |

| Automated systems | Customized for specific product | High throughput | Cost considerations |

Analytical Characterization

Spectroscopic Data

Comprehensive characterization of this compound typically includes:

NMR Spectroscopy

Expected key signals in ¹H NMR (400 MHz, CDCl₃):

- Methyl ester protons: δ ~3.9 ppm (s, 3H)

- N-methyl protons: δ ~3.0 ppm (s, 3H)

- Aromatic protons: δ ~7.0-9.0 ppm (2H)

- NH proton: δ ~6.0-7.0 ppm (broad s, 1H)

Expected key signals in ¹³C NMR (100 MHz, CDCl₃):

- Methyl ester carbon: δ ~52-54 ppm

- N-methyl carbon: δ ~29-31 ppm

- Aromatic carbons: δ ~110-160 ppm

- Carbonyl carbon: δ ~165-170 ppm

Mass Spectrometry

- Expected molecular ion [M+H]⁺: m/z 168.0767

- Common fragment ions may include loss of methoxy (m/z 136), loss of methylamine (m/z 137), and cleavage of the pyridazine ring

IR Spectroscopy

Characteristic absorptions:

- N-H stretching: ~3300-3500 cm⁻¹

- C=O stretching: ~1700-1730 cm⁻¹

- C-N stretching: ~1200-1350 cm⁻¹

- Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

Purity Assessment

Quality control for this compound typically involves:

| Technique | Purpose | Acceptance Criteria |

|---|---|---|

| HPLC | Chemical purity | ≥95% area under the curve |

| Elemental analysis | Composition verification | ±0.4% of theoretical values |

| Melting point | Physical property | Sharp melting within 2°C range |

| TLC | Single spot analysis | Single spot in multiple solvent systems |

Scale-Up Considerations

Process Efficiency

For larger-scale production, several modifications to the laboratory-scale procedures are recommended:

- Continuous flow processes for exothermic or hazardous steps

- Solvent recycling systems

- In-process monitoring using online analytical techniques

- Use of more economical reagents and catalysts

- Optimization of work-up procedures to minimize waste generation

Comparison of Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Direct, fewer steps | Requires halogenated precursor | 65-85% | Good |

| N-Methylation | Controlled, mild conditions | Selectivity challenges | 55-75% | Moderate |

| Esterification | Simple chemistry, available reagents | Requires carboxylic acid precursor | 60-90% | Excellent |

| Ring Construction | Convergent, versatile | Multiple steps, optimization needed | 40-70% | Limited |

Based on this analysis, the nucleophilic substitution approach often represents the most practical method for laboratory-scale synthesis, while the esterification route may be preferred for larger-scale production due to its reliability and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(methylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticonvulsant Activity

Research indicates that compounds with a pyridazine structure exhibit significant anticonvulsant properties. Methyl 5-(methylamino)pyridazine-4-carboxylate has been studied for its potential to modulate neurotransmitter systems involved in seizure activity, showing promise as a candidate for treating epilepsy and other seizure disorders .

Antitumor Activity

Recent studies have suggested that derivatives of pyridazine compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an antitumor agent .

Inhibition of Enzymatic Activity

This compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it may interact with enzymes involved in inflammation and cancer progression, making it a target for drug design aimed at inflammatory diseases and cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:

- Condensation Reactions : Combining methylamine with pyridazine derivatives under acidic conditions.

- Carboxylation Techniques : Introducing carboxyl groups through carbon dioxide or carbon monoxide reactions.

These synthetic routes not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or selectivity .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, this compound was administered to animal models exhibiting seizure activity. The results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential use as an anticonvulsant medication .

Case Study 2: Antitumor Activity

A series of experiments were conducted on human cancer cell lines treated with this compound. The findings revealed that the compound induced apoptosis in a dose-dependent manner, leading to a reduction in cell viability by over 60% at higher concentrations. These results suggest that this compound may serve as a lead structure for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of Methyl 5-(methylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (heterocyclic cores, ester/amino groups) and are compared based on molecular features, physicochemical properties, and applications:

Table 1: Comparative Analysis of Methyl 5-(methylamino)pyridazine-4-carboxylate and Analogues

*Discrepancy noted in : Reported formula (C₈H₇Cl₂F₂NO) conflicts with nomenclature.

Key Differences and Research Findings

Electron-Deficient vs. Electron-Rich Cores :

- Pyridazine (target compound): Electron-deficient due to adjacent nitrogen atoms, enhancing interactions with biological targets like ATP-binding pockets .

- Thiazole/Pyrazole : Electron-rich systems (thiazole has sulfur, pyrazole has two adjacent nitrogens), favoring π-π stacking in antimicrobial agents or kinase inhibitors .

Substituent Effects: Methylamino group (target compound): Enhances solubility in polar solvents compared to unsubstituted pyridazine derivatives. Carboximidamide (): Introduces hydrogen-bonding capacity, critical for anticancer activity in dihydropyrazole derivatives .

Metabolic Stability :

- Methyl ester groups (target compound, ) are prone to hydrolysis in vivo, whereas thiazole derivatives () exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects .

Actividad Biológica

Methyl 5-(methylamino)pyridazine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methylamino group and a carboxylate ester. Its chemical structure can be represented as follows:

This compound's unique structure is pivotal to its biological activity, influencing interactions with various biological targets.

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of specific enzymes or pathways critical for bacterial survival.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.

- Anti-inflammatory Effects : The compound appears to inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Key findings include:

- Substitution Patterns : Variations in substituents on the pyridazine ring significantly affect biological activity. For instance, introducing different alkyl or aryl groups can enhance potency against specific targets.

- Functional Groups : The presence of electron-donating or withdrawing groups can alter pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

In a study examining the antimicrobial properties of various pyridazine derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly. The half-maximal inhibitory concentration (IC50) values were determined:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death in treated populations.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(methylamino)pyridazine-4-carboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation or coupling strategies. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of esters with hydrazines or amines under reflux conditions (e.g., ethanol, 60–80°C) . Optimization includes:

- Catalysts : Use of triethylamine or DMF-DMA to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve ≥95% purity .

- Yield Monitoring : LCMS and HPLC analysis (e.g., retention time 0.99 minutes under SMD-TFA50 conditions) ensures intermediate quality .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylamino and carboxylate groups) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 681 [M+H] in LCMS) for molecular weight validation .

- X-ray Crystallography : For structural confirmation if single crystals are obtained .

Q. How does pH affect the stability of this compound during storage?

- Methodological Answer : Stability studies indicate:

- Acidic Conditions (pH < 5) : Hydrolysis of the ester group occurs, leading to carboxylic acid derivatives .

- Neutral/Basic Conditions (pH 7–9) : Degradation is minimized; store at 2–8°C in airtight containers with desiccants .

- Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Simulate IR and NMR spectra for comparison with experimental data .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .

Tools like Gaussian or ORCA are recommended, referencing PubChem data for initial structural inputs .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?

- Methodological Answer : Address discrepancies via:

- Structural-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., ethyl or phenyl substitutions) to isolate key functional groups .

- Assay Standardization : Use uniform protocols (e.g., DHFR inhibition assays at 37°C, pH 7.4) to minimize variability .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies (e.g., conflicting solubility or IC values) .

Q. How can researchers design analogs of this compound with improved pharmacokinetic properties?

- Methodological Answer : Follow these steps:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Prodrug Synthesis : Convert the methyl ester to a ethyl or benzyl ester for controlled release .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DHFR) .

- In Vivo Validation : Assess bioavailability in rodent models using LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.